molecular formula C23H18Cl2F3NO4S B607864 GSK805

GSK805

カタログ番号: B607864
分子量: 532.4 g/mol
InChIキー: CEICQMBWAQAIQX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

GSK805は、免疫応答の調節に関与する核内受容体であるRORγtの配位子結合ドメインに結合することで作用を発揮します。 逆アゴニストとして作用することで、this compoundはRORγtの転写活性を阻害し、Th17細胞の分化と機能の低下につながります この阻害は、自己免疫応答における主要なプレーヤーであるインターロイキン17(IL-17)やインターフェロンガンマ(IFN-γ)などの炎症性サイトカインの産生減少につながります .

類似の化合物との比較

This compoundは、その高い効力と経口生物学的利用能により、RORγt阻害剤の中でユニークです。類似の化合物には、次のものがあります。

これらの化合物は、作用機序が似ていますが、化学構造と薬物動態特性が異なり、this compoundは特定の研究用途にとって貴重なツールとなっています。

生化学分析

Biochemical Properties

ROR gamma-t-IN-1 has been shown to bind to RORγt with high affinity and reversibility . It inhibits the recruitment of steroid receptor coactivator-1 to RORγt, thereby modulating the transcriptional activity of human and mouse RORγt . This interaction is crucial for the regulation of Th17 cell differentiation, particularly through the engagement of de novo lipid biosynthesis .

Cellular Effects

ROR gamma-t-IN-1 has significant effects on various types of cells and cellular processes. It suppresses IL-17 production in Jurkat cells, which overexpress human RORγt . This suggests that ROR gamma-t-IN-1 can influence cell function by modulating cell signaling pathways and gene expression related to inflammation and immune response.

Molecular Mechanism

ROR gamma-t-IN-1 exerts its effects at the molecular level through binding interactions with RORγt. It inhibits the transcriptional activity of RORγt, leading to a decrease in the production of inflammatory cytokines . This mechanism of action involves changes in gene expression and potentially enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ROR gamma-t-IN-1 have been observed to change over time. For instance, in a study of experimental autoimmune neuritis, ROR gamma-t-IN-1 treatment reduced neurological deficits and inflammatory cell infiltration over time .

Dosage Effects in Animal Models

In animal models, the effects of ROR gamma-t-IN-1 vary with different dosages. For example, in a study of sub-acute and chronic cigarette smoke-induced COPD, intranasal delivery of ROR gamma-t-IN-1 demonstrated a dose-dependent inhibition of lung inflammation, emphysema, and IL-17 immunoreactivity .

Metabolic Pathways

ROR gamma-t-IN-1 is involved in the metabolic pathways of Th17 cell differentiation, particularly through the engagement of de novo lipid biosynthesis . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels.

Subcellular Localization

As an inverse agonist of RORγt, it is likely to be found in the nucleus where RORγt exerts its transcriptional activity . The effects of ROR gamma-t-IN-1 on the activity or function of RORγt may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles.

準備方法

GSK805の合成は、ビアリールアミドコア構造の調製から始まる複数の段階を伴います。合成経路には、通常、次の段階が含まれます。

    ビアリールコアの形成: これは、スズキカップリングやスティルカップリングなどのカップリング反応を使用してビアリール構造を形成することを伴います。

    官能基の導入: クロロ、トリフルオロメトキシ、エチルスルホニル基などのさまざまな官能基が、置換反応によって導入されます。

    最終組み立て: 最終段階は、アミド結合の形成であり、this compoundの合成を完了します.

This compoundの工業生産方法は広く文書化されていませんが、おそらく実験室合成手順をスケールアップし、収率と純度を最適化することが含まれます。

化学反応の分析

GSK805は、次のようなさまざまな種類の化学反応を起こします。

これらの反応で使用される一般的な試薬と条件には、次のものがあります。

    酸化剤: 過マンガン酸カリウムまたは三酸化クロムなど。

    還元剤: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなど。

    置換試薬: メトキシドナトリウムまたはtert-ブトキシドカリウムなど。

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なりますが、一般的には異なる官能基を持つ元の化合物の改変バージョンが含まれます。

科学研究の応用

This compoundは、次のような幅広い科学研究の応用があります。

科学的研究の応用

Key Characteristics

  • Target: RORγt
  • IC50: 8.4 nM for RORγt
  • Solubility: ≥ 2.5 mg/mL in 10% DMSO and 90% corn oil

Immunology and Autoimmune Diseases

GSK805 has been extensively studied for its effects on Th17 cells, which are implicated in autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.

Case Study: Experimental Autoimmune Encephalomyelitis (EAE)

In a study involving mice with EAE, this compound was administered at a dose of 10 mg/kg daily for 35 days. Results indicated a significant reduction in disease severity, with decreased IL-17 production from Th17 cells, highlighting its potential as a treatment for multiple sclerosis .

Parameter Control Group This compound Treatment
Disease Severity ScoreHighLow
IL-17+ T Cells (%)ElevatedSignificantly Reduced

Cholestatic Liver Diseases

Research has demonstrated that this compound can modulate inflammation in cholestatic liver diseases such as primary biliary cholangitis and primary sclerosing cholangitis.

Case Study: Bile Duct-Ligated Mice

In vitro studies using hepatic stellate cell lines showed that this compound reduced alpha-smooth muscle actin expression, indicating its role in mitigating liver fibrosis. In vivo, this compound administration led to decreased expression of inflammatory markers (IL-23R, TNF-α) without significant adverse effects on animal welfare .

Marker Control Group This compound Treatment
IL-23R ExpressionHighReduced
TNF-α LevelsElevatedSignificantly Lowered

Inflammatory Bowel Disease

This compound has also been evaluated for its effects on intestinal inflammation.

Case Study: Neonatal Enterocolitis Model

In neonatal rat models of necrotizing enterocolitis (NEC), this compound treatment resulted in reduced intestinal inflammation by inhibiting IL-17A release. This suggests its potential application in treating inflammatory bowel diseases .

Parameter Control Group This compound Treatment
Mortality Rate (%)HighSignificantly Lower
Weight Loss (g)Significant LossMinimal Loss

類似化合物との比較

GSK805 is unique among RORγt inhibitors due to its high potency and oral bioavailability. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties, making this compound a valuable tool for specific research applications.

生物活性

GSK805 is a small molecule inhibitor specifically targeting the nuclear receptor RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in the differentiation and function of T helper 17 (Th17) cells. These cells are implicated in various autoimmune diseases and inflammatory conditions due to their production of pro-inflammatory cytokines, particularly IL-17A and IL-22. This article examines the biological activity of this compound, focusing on its effects on immune responses, particularly in the context of intestinal inflammation and autoimmune diseases.

This compound functions by inhibiting RORγt-mediated transcription, leading to a reduction in Th17 cell differentiation and function. It selectively affects the production of IL-17A and IL-22 while sparing Th1 and Th2 cell responses, which is critical for maintaining a balanced immune response.

Key Findings on Biological Activity

  • Inhibition of Th17 Cells : this compound has been shown to significantly reduce the frequency of IL-17A-producing Th17 cells in various models of inflammation, including murine models of colitis and Crohn’s disease. In studies involving Rag1−/− mice, this compound treatment resulted in decreased levels of IL-17A and IL-22 in the colon lamina propria without affecting the number of innate lymphoid cells (ILC3) producing these cytokines .
  • Impact on Intestinal Inflammation : In models simulating intestinal inflammation, this compound administration led to reduced histological signs of inflammation, decreased fecal lipocalin-2 levels, and improved colon length compared to control groups. These findings suggest a therapeutic potential for this compound in managing inflammatory bowel diseases (IBD) by modulating Th17 responses .
  • Effects on Cytokine Production : this compound treatment has been associated with decreased production of Th17-related cytokines while promoting regulatory T cell (Treg) responses, indicated by increased FOXP3 expression and IL-10 production in stimulated peripheral blood mononuclear cells (PBMCs) from Crohn’s disease patients .

Study 1: Murine Model of Colitis

In a study using Rag1−/− mice subjected to colitis models, this compound was administered at a dose of 10 mg/kg/day for two weeks. Results showed:

  • Reduction in IL-17A+ Th17 Cells : A significant decrease in the frequency of colonic IL-17A+ T cells was observed.
  • Histological Improvement : Mice treated with this compound exhibited less colon shortening and reduced inflammatory cell infiltration compared to controls.

Study 2: Pediatric Crohn's Disease

In vitro studies involving PBMCs from pediatric patients with Crohn's disease demonstrated that this compound effectively reduced the frequency of CD4+ T cells producing IL-17A and IL-22. This suggests that this compound may provide therapeutic benefits for pediatric populations suffering from IBD by selectively targeting pathogenic Th17 responses while preserving other immune functions .

Research Findings Summary

Study FocusKey Findings
Murine Colitis ModelReduced IL-17A+ T cells; improved colon length; less inflammation
Pediatric Crohn's DiseaseDecreased IL-17A and IL-22 production from PBMCs
Cytokine ProfileIncreased FOXP3 expression; elevated IL-10 production

特性

IUPAC Name

N-[3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl]-2-(4-ethylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2F3NO4S/c1-2-34(31,32)16-9-7-14(8-10-16)11-21(30)29-15-12-18(24)22(19(25)13-15)17-5-3-4-6-20(17)33-23(26,27)28/h3-10,12-13H,2,11H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEICQMBWAQAIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)C3=CC=CC=C3OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK805
Reactant of Route 2
Reactant of Route 2
GSK805
Reactant of Route 3
Reactant of Route 3
GSK805
Reactant of Route 4
Reactant of Route 4
GSK805
Reactant of Route 5
Reactant of Route 5
GSK805
Reactant of Route 6
Reactant of Route 6
GSK805

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。